Sodium aluminosilicate

Description

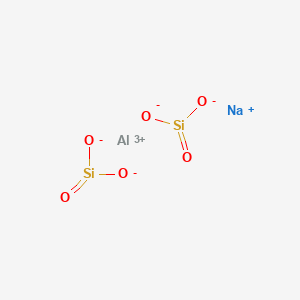

Structure

2D Structure

Properties

IUPAC Name |

aluminum;sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAHOPLAPQHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026021 | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE, AMORPHOUS POWDER OR BEADS | |

CAS No. |

1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminosilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zeolites, 5A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Molecular sieves 3A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Deep Dive into the Synthesis Mechanisms of Sodium Aluminosilicate: A Technical Guide for Scientists and Drug Development Professionals

Foreword: Unveiling the Architectural Control of Sodium Aluminosilicate

This compound, a compound of remarkable versatility, finds applications ranging from a common food additive to a sophisticated drug delivery vehicle.[1] Its functionality is intrinsically linked to its structure, which can be precisely tailored—from amorphous to crystalline—through controlled synthesis.[2][3] For researchers, scientists, and drug development professionals, a fundamental understanding of the synthesis mechanisms is paramount to harnessing the full potential of this material. This guide provides an in-depth exploration of the core synthesis methodologies, focusing on the causality behind experimental choices and the intricate interplay of reaction parameters that govern the final product's architecture and properties.

I. The Amorphous to Crystalline Continuum: An Overview of Synthesis Strategies

The synthesis of this compound is a fascinating exercise in controlled chemical precipitation, primarily achieved through two robust methodologies: the sol-gel process and hydrothermal synthesis. Both pathways begin with molecular precursors and culminate in a solid aluminosilicate network, yet the journey from solution to solid-state architecture differs significantly, yielding materials with distinct characteristics.

The sol-gel process offers a low-temperature route to highly homogeneous and porous amorphous sodium aluminosilicates. It involves the hydrolysis and condensation of silicon and aluminum precursors to form a colloidal suspension (sol) that subsequently polymerizes into a continuous network (gel).[4] In contrast, hydrothermal synthesis employs elevated temperatures and pressures to induce the crystallization of zeolitic sodium aluminosilicates from an amorphous aluminosilicate gel precursor.[5] This method is the cornerstone of zeolite production, enabling the formation of highly ordered microporous structures.[5]

II. The Sol-Gel Pathway: Engineering Amorphous Porous Architectures

The sol-gel synthesis of this compound is a bottom-up approach that affords exceptional control over the material's porosity and surface area. The mechanism unfolds through a sequence of hydrolysis and condensation reactions.

Mechanism of Sol-Gel Synthesis

The process typically utilizes alkoxide precursors for silicon, such as tetraethyl orthosilicate (TEOS), and a sodium salt of aluminum, like sodium aluminate. The fundamental reactions can be summarized as follows:

-

Hydrolysis: The process is initiated by the hydrolysis of the silicon alkoxide, where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH). This reaction is often catalyzed by an acid or a base.[6]

Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH

-

Condensation: The newly formed silicic acid and the aluminate precursor then undergo condensation reactions to form siloxane (Si-O-Si) and aluminosilicate (Si-O-Al) bonds, releasing water or alcohol as byproducts.[6][7] This polycondensation leads to the formation of a three-dimensional network that constitutes the gel.

Si-OH + HO-Si → Si-O-Si + H₂O Si-OH + HO-Al → Si-O-Al + H₂O

The interplay between the rates of hydrolysis and condensation is critical in determining the final structure of the gel. Slower hydrolysis and faster condensation tend to produce more linear or chain-like polymers, while faster hydrolysis and slower condensation favor the formation of more highly cross-linked, particulate structures.

Diagram of the Sol-Gel Synthesis Mechanism

Caption: Sol-Gel synthesis of this compound.

Experimental Protocol: Sol-Gel Synthesis of Mesoporous this compound

This protocol outlines a typical procedure for synthesizing mesoporous this compound.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Sodium aluminate (NaAlO₂)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonia (NH₃) solution (catalyst)

Procedure:

-

Preparation of the Silica Sol: In a beaker, mix TEOS with ethanol. In a separate beaker, prepare an aqueous solution of the catalyst (e.g., dilute HCl).

-

Hydrolysis: Slowly add the catalyst solution to the TEOS/ethanol mixture while stirring vigorously. Continue stirring for a designated period (e.g., 1-2 hours) to allow for complete hydrolysis.

-

Addition of Aluminum Precursor: Dissolve sodium aluminate in deionized water and add it dropwise to the silica sol under continuous stirring. The Si/Al ratio can be controlled by adjusting the amount of sodium aluminate added.[8]

-

Gelation: Continue stirring the mixture until a viscous gel is formed. The gelation time can vary from minutes to hours depending on the reaction conditions.[9]

-

Aging: The gel is then aged for a period (e.g., 24-48 hours) at a constant temperature. During aging, the polycondensation reactions continue, strengthening the gel network.

-

Drying: The aged gel is dried to remove the solvent. Supercritical drying is often employed to preserve the porous structure and prevent the collapse of the gel network, resulting in a high-surface-area aerogel. Conventional oven drying can also be used, which may lead to a xerogel with a more collapsed pore structure.

-

Calcination: Finally, the dried gel is calcined at elevated temperatures (e.g., 500-600 °C) to remove any residual organic compounds and stabilize the aluminosilicate framework.

III. Hydrothermal Synthesis: Crafting Crystalline Zeolitic Frameworks

Hydrothermal synthesis is the primary method for producing crystalline sodium aluminosilicates, commonly known as zeolites. This process transforms an amorphous aluminosilicate gel into a highly ordered, microporous crystalline structure under elevated temperature and pressure in an aqueous solution.[5]

Mechanism of Hydrothermal Synthesis

The crystallization of zeolites from an amorphous gel is a complex process involving several stages:

-

Dissolution: The amorphous aluminosilicate gel, prepared by mixing sodium silicate and sodium aluminate solutions, dissolves in the alkaline hydrothermal medium.[10] The high pH, maintained by the presence of NaOH, facilitates the depolymerization of the amorphous network into soluble silicate and aluminate species.[11]

-

Nucleation: As the concentration of dissolved silicate and aluminate species reaches a critical supersaturation level, nucleation occurs. This is the formation of small, ordered crystalline embryos that serve as templates for further crystal growth.[12] Nucleation can be either homogeneous (spontaneously in the solution) or heterogeneous (on the surface of existing solid particles).[12]

-

Crystal Growth: The nuclei grow by the addition of silicate and aluminate species from the solution onto their surfaces. This process continues until the amorphous gel is fully consumed and transformed into crystalline zeolite.[13]

The type of zeolite formed is highly dependent on the reaction conditions, including the Si/Al ratio of the initial gel, the concentration of the alkali (NaOH), the temperature, and the reaction time.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Sol-gel preparation of mesoporous this compound glasses: mechanistic and structural investigations by solid state nuclear magnetic resonance - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Two-step hydrothermal synthesis and conversion mechanism of zeolite X from stellerite zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ripublication.com [ripublication.com]

- 12. mdpi.com [mdpi.com]

- 13. oaepublish.com [oaepublish.com]

- 14. Influence of NaOH concentrations on synthesis of pure-form zeolite A from fly ash using two-stage method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tost.unise.org [tost.unise.org]

physicochemical properties of amorphous sodium aluminosilicate

An In-depth Technical Guide to the Physicochemical Properties of Amorphous Sodium Aluminosilicate

Introduction: Beyond the Crystal

In the landscape of pharmaceutical excipients, amorphous materials offer a unique paradigm, distinct from their crystalline counterparts. Amorphous this compound (ASAS) stands out as a versatile inorganic polymer with significant potential in advanced drug delivery systems. Unlike crystalline zeolites, which possess a long-range ordered atomic structure, ASAS is characterized by a short-range order, resulting in a disordered, glass-like framework.[1][2][3][4] This amorphous nature imparts a unique set of physicochemical properties that are highly advantageous for pharmaceutical applications, particularly in enhancing the stability and bioavailability of poorly soluble drugs.

This guide provides a comprehensive exploration of the core physicochemical properties of ASAS, detailing the causality behind experimental choices for its characterization and its functional role in drug development. It is intended for researchers, scientists, and formulation experts seeking to leverage the unique attributes of this material.

Synthesis: Engineering the Amorphous State

The properties of ASAS are not intrinsic but are critically defined during its synthesis. The most common method is a controlled precipitation reaction involving the mixing of a sodium silicate solution with a sodium aluminate solution under specific conditions.[5][6][7]

Key Synthesis Parameters and Their Mechanistic Impact:

-

Temperature: Lower temperatures (typically below 55°C) are crucial for kinetically trapping the aluminosilicate network in a disordered, amorphous state.[5] Higher temperatures provide the energy needed for atomic rearrangement into more stable, crystalline zeolite structures.[5]

-

pH and Alkalinity: The pH of the reaction medium must be carefully controlled, generally maintained above 10.5.[7] This alkaline environment governs the dissolution of silica and alumina precursors and the subsequent condensation reactions that form the Si-O-Al framework.[8]

-

Reactant Concentration and Addition Rate: The stoichiometry (Si/Al ratio) and concentration of the precursor solutions directly influence the composition and porosity of the final product.[5][7] The rate and sequence of mixing are critical to ensure a homogeneous reaction and prevent localized areas of high concentration that could favor crystalline nucleation.[7]

A Generalized Synthesis Protocol:

-

Preparation of Precursor Solutions: An aqueous sodium silicate solution and an aqueous sodium aluminate solution are prepared with defined concentrations.[5]

-

Controlled Reaction: The precursor solutions are added to a reaction vessel containing an alkaline solution under vigorous stirring at a controlled temperature (e.g., 30-50°C).[7][9]

-

Aging: The resulting slurry is aged for a specific period to allow for the completion of the condensation and polymerization process.[5]

-

Separation and Washing: The precipitated ASAS is separated from the mother liquor via filtration. It is then washed thoroughly with purified water to remove residual salts and excess alkali.[5]

-

Drying: The washed product is dried under controlled conditions (e.g., 100-110°C) to yield a fine, white powder.[5]

Below is a diagram illustrating a typical synthesis workflow.

Caption: Generalized workflow for the synthesis of amorphous this compound.

Core Physicochemical Properties and Their Characterization

Structure and Morphology

The defining characteristic of ASAS is its lack of long-range crystallographic order. This is a direct result of the synthesis conditions, which favor rapid polymerization over ordered crystal growth.

-

X-ray Diffraction (XRD): This is the primary technique to confirm the amorphous nature of the material. An XRD pattern of ASAS shows a broad, diffuse halo, typically between 15° and 35° 2θ, instead of the sharp, well-defined Bragg peaks characteristic of crystalline materials like zeolites.[1][3][4][5] The absence of sharp peaks confirms the lack of a repeating crystal lattice.[1][5]

-

Scanning and Transmission Electron Microscopy (SEM/TEM): These imaging techniques reveal the material's morphology. ASAS typically consists of primary spherical particles in the sub-micron range (e.g., <0.5 µm) that form larger, irregular aggregates.[5][7][10] TEM can further confirm the amorphous structure at a nanoscale level, showing a disordered arrangement of atoms.[11]

Porosity and Surface Area

The disordered arrangement of the aluminosilicate framework creates a network of interconnected voids, or pores, endowing the material with a high internal surface area. This property is paramount for its function as a drug carrier.

-

Nitrogen Adsorption-Desorption Analysis: This technique is the gold standard for characterizing porous materials. The amount of nitrogen gas that adsorbs to the material's surface at liquid nitrogen temperature (77 K) is measured at varying pressures.

The resulting isotherm is often Type IV according to the IUPAC classification, which is characteristic of mesoporous materials (pore diameters between 2 and 50 nm).[12][14] The presence of a hysteresis loop between the adsorption and desorption branches further indicates the presence of mesopores.[12]

Table 1: Typical Porosity and Surface Area Data for Amorphous this compound

| Property | Typical Value Range | Significance in Drug Delivery |

| BET Surface Area | 50 - 400 m²/g[5][7] | High surface area provides ample sites for drug adsorption. |

| Total Pore Volume | 0.1 - 3.0 cm³/g[7][9][13] | Determines the maximum volume available for drug loading. |

| Average Pore Diameter | 2 - 50 nm (Mesoporous)[9][12] | Influences which drug molecules can be loaded and their subsequent release rate. |

Surface Chemistry

The surface of ASAS is rich in hydroxyl groups, primarily silanol (Si-OH) and aluminol (Al-OH) groups. These groups make the surface hydrophilic and chemically active, allowing for interactions with drug molecules and potential for surface modification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the material. The spectrum of ASAS typically shows:

-

A broad band around 3450 cm⁻¹ corresponding to the stretching vibrations of surface hydroxyl groups and adsorbed water.[15]

-

A band around 1650 cm⁻¹ due to the bending vibrations of adsorbed water.[14][15]

-

A strong, broad absorption band in the 950-1200 cm⁻¹ region, which is the characteristic asymmetric stretching vibration of T-O-T linkages (where T = Si or Al), forming the core of the aluminosilicate framework.[8][16]

-

Bands in the 400-800 cm⁻¹ range are attributed to the bending vibrations of T-O-T bonds and framework ring vibrations.[15][16]

-

Thermal Stability

Understanding the thermal behavior of ASAS is critical for determining acceptable processing conditions during pharmaceutical manufacturing, such as drying, milling, and hot-melt extrusion.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

TGA measures the change in mass of a sample as a function of temperature. For ASAS, TGA typically shows an initial weight loss at temperatures below 200°C, corresponding to the removal of physically adsorbed and bound water.[9] Significant structural decomposition occurs at much higher temperatures.

-

DSC measures the heat flow into or out of a sample as it is heated. The DSC thermogram for ASAS typically shows a broad endothermic peak in the 110-160°C range, corresponding to the energy required for dehydration.[9] Unlike crystalline materials, amorphous substances do not show a sharp melting point.

-

Aluminosilicate glasses are generally known for their good thermal stability.[17]

Solubility and Dissolution

ASAS is described as practically insoluble in water and ethanol but is partially soluble in strong acids and alkali hydroxides.[5][18] Its solubility behavior is complex and crucial for both drug release and biocompatibility.

-

Solubility Studies: The solubility of amorphous this compound is significantly higher than its crystalline zeolite counterparts.[19][20] It increases with increasing temperature and hydroxide concentration but decreases with increasing concentrations of dissolved aluminum.[19][20] The bulk Si/Al ratio also plays a key role, with lower solubility observed for materials with a higher Si/Al ratio.[1][21]

Experimental Protocols: A Self-Validating System

The following diagram outlines a comprehensive workflow for the characterization of ASAS.

Caption: Mechanism of drug loading and release from an ASAS carrier system.

Conclusion

Amorphous this compound is a highly engineered material whose value in pharmaceutical development lies in its precisely controlled physicochemical properties. Its amorphous structure, high porosity, and active surface chemistry are not merely incidental but are the very features that enable the stabilization of amorphous drugs, enhancement of dissolution, and modulation of release profiles. A thorough understanding and rigorous characterization of these properties, using the methodologies outlined in this guide, are essential for harnessing the full potential of ASAS to develop innovative and effective drug delivery systems.

References

- 1. Thermodynamic properties of this compound hydrate (N–A–S–H) - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02202D [pubs.rsc.org]

- 2. The Chemistry, Crystallization, Physicochemical Properties and Behavior of this compound Solid Phases: Final Report - UNT Digital Library [digital.library.unt.edu]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Brazilian Type F Fly Ash: Influence of Chemical Composition and Particle Size on Alkali-Activated Materials Properties | MDPI [mdpi.com]

- 5. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. US4213874A - Synthetic amorphous this compound base exchange materials - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. US5919427A - Amorphous aluminosilicate and process for producing the same - Google Patents [patents.google.com]

- 10. Aluminosilicate colloidal gels: from the early age to the precipitation of zeolites - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00181H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Specific Surface Area and Porosity Measurements of Aluminosilicate Adsorbents – Oriental Journal of Chemistry [orientjchem.org]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effect of LaF3 on Thermal Stability of Na-Aluminosilicate Glass and Formation of Low-Phonon Glass-Ceramics | MDPI [mdpi.com]

- 18. fao.org [fao.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Sodium Aluminosilicate Gel Formation: A Guide to Kinetic Control and Structural Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium aluminosilicate (N-A-S-H) gels are three-dimensional networks with significant applications ranging from advanced materials to pharmaceutical formulations. Their efficacy is critically dependent on the precise control of their formation and the resulting microstructure. This guide provides a comprehensive overview of the sol-gel synthesis of N-A-S-H gels, focusing on the kinetic parameters that govern the gelation process and the advanced analytical techniques required for robust characterization. By elucidating the causal relationships between synthesis variables and gel properties, this document serves as a foundational resource for researchers aiming to engineer these materials for specific, high-performance applications, including drug delivery systems.

The Foundational Chemistry: From Sol to Gel

The formation of a this compound gel is a classic example of a sol-gel process, a versatile wet-chemical technique for fabricating inorganic networks.[1] The process begins with a colloidal suspension (the "sol") of precursors that undergo hydrolysis and polycondensation reactions to form a continuous, cross-linked, three-dimensional network (the "gel") that encompasses the solvent phase.

The primary reaction is the polycondensation between silicate and aluminate species.[2] In aqueous alkaline media, the precursors are typically sodium silicate, which provides reactive silicate species, and sodium aluminate, which exists as the aluminate monomer [Al(OH)₄]⁻.[2] The reaction proceeds via the formation of covalent Si-O-Al bonds, which constitute the backbone of the gel network.[2][3]

Caption: High-level overview of the this compound sol-gel process.

The overall process can be conceptualized as the polymerization of silicate and aluminate monomers into a rigid, amorphous framework.[3][4] The sodium ions (Na⁺) play a crucial role in balancing the negative charge created by the substitution of Si⁴⁺ with Al³⁺ within the tetrahedral framework, ensuring the structural integrity of the gel.[5][6]

Mastering the Kinetics: The Art of Controlled Gelation

The transition from a low-viscosity sol to a solid gel can be exceptionally rapid, making kinetic control paramount for achieving homogeneous and reproducible materials.[2] The gelation time (t_gel) is the most critical kinetic parameter, representing the point at which a sample-spanning network first forms. Understanding the factors that influence t_gel is essential for process scalability and tuning material properties.

Key Factors Influencing Gelation Kinetics

The rate of polycondensation and subsequent gelation is highly sensitive to several interconnected variables. The interplay between these factors determines the final gel structure and its mechanical properties.

| Parameter | Effect on Gelation Time (t_gel) | Mechanism & Rationale | References |

| pH (Alkalinity) | Decreases as pH is lowered towards neutral. | Lowering the pH increases the rate of silicic acid condensation, which is a key step in network formation.[7][8] However, very high alkalinity can cause decondensation of silicate species, which is antagonistic to polymerization.[2] | [2][7][8] |

| Temperature | Decreases with increasing temperature. | Higher temperatures increase the rate of chemical reactions, accelerating the dissolution of precursors and the kinetics of polycondensation.[7][9] | [7][9] |

| Reactant Concentration | Complex; depends on the specific component. | Increasing silicate concentration can increase gelation time, while increasing aluminate concentration decreases it.[2] Higher overall precursor concentration generally leads to faster gelation. | [2] |

| Si/Al Molar Ratio | Decreases as the Si/Al ratio decreases. | A lower Si/Al ratio (i.e., higher relative aluminum content) provides more initial building blocks for the polycondensation reaction, accelerating network formation.[2] This ratio also fundamentally defines the gel's chemical structure and mechanical properties.[3] | [2][3] |

| Ionic Strength (Salts) | Decreases with the presence of divalent cations (e.g., Ca²⁺, Mg²⁺). | Divalent ions can act as cross-linking agents, accelerating the aggregation of silicate and aluminate species and thus reducing the gelation time.[7][8] | [7][8] |

| Mixing Protocol | Significant impact. | The order and speed of mixing are crucial. Isochoric addition of aluminate into silicate solution under vigorous stirring is often used to promote homogeneity and avoid localized, excessively high reactivity.[2] | [2][10] |

Analytical Toolkit for Kinetic and Structural Characterization

A multi-faceted analytical approach is required to fully understand the kinetics of formation and the resulting hierarchical structure of the gel.

Rheology: Probing the Sol-Gel Transition

Rheology is the primary tool for monitoring the kinetics of gelation in real-time. By applying a small oscillatory shear and measuring the material's response, one can track the evolution of the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component.

The gel point (t_gel) is practically defined as the moment when the storage modulus (G') equals the loss modulus (G'').[2] At this crossover point, the material transitions from a predominantly viscous liquid to a predominantly elastic solid.

Caption: Experimental workflow for determining gelation kinetics via rheometry.

-

Precursor Preparation: Prepare sodium silicate and sodium aluminate solutions of the desired concentrations. Allow them to equilibrate to the target reaction temperature (e.g., 25 °C) in a thermal bath.

-

Instrument Setup: Configure a rheometer with a parallel plate or cone-and-plate geometry. Set the gap appropriate for the geometry and ensure the temperature control unit is stable at the target temperature.

-

Reaction Initiation & Loading: Combine the precursor solutions in the predetermined ratio with vigorous stirring for a short, standardized duration (e.g., 5 seconds) to ensure homogeneity.[2] Immediately pipette the reacting mixture onto the lower plate of the rheometer.

-

Measurement: Lower the upper geometry to the set gap and immediately begin a time sweep measurement at a constant frequency (e.g., 1 Hz) and a low strain (e.g., 0.5%) to ensure the measurement is within the linear viscoelastic region and does not disrupt gel formation.

-

Data Acquisition: Record G' and G'' as a function of time until the gel has matured (i.e., G' has reached a stable plateau).

-

Analysis: The gel time (t_gel) is determined from the crossover point of the G' and G'' curves.[2] The final plateau value of G' provides information on the stiffness or strength of the mature gel.

Spectroscopy: Unveiling the Molecular Structure

While rheology describes the macroscopic mechanical properties, spectroscopic techniques provide insight into the molecular-level changes that drive gelation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state Magic Angle Spinning (MAS) NMR is an exceptionally powerful tool for this system.[11]

-

²⁹Si NMR identifies the connectivity of silicon atoms, distinguishing between different Qⁿ(mAl) sites, where 'n' is the number of bridging oxygens to other Si or Al tetrahedra and 'm' is the number of neighboring Al atoms. This provides a quantitative measure of the degree of polycondensation.[12][13]

-

²⁷Al NMR determines the coordination environment of aluminum, confirming its incorporation into the tetrahedral framework (AlIV) or identifying other species like six-coordinated aluminum (AlVI) that may be present at the initial gel stage.[5][11]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for monitoring the evolution of specific functional groups. The broad bands corresponding to Si-O-Si and Si-O-Al asymmetric stretching can be tracked to follow the progress of the condensation reaction.[2][14]

Microscopy and Scattering: Visualizing the Nanostructure

-

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the dried gel (xerogel), revealing information about its porosity and particle aggregation.[15][16]

-

Small-Angle X-ray Scattering (SAXS): SAXS is used to characterize the structure at the nanoscale (approx. 1-100 nm). It can provide information on the size and fractal nature of the primary particles that aggregate to form the gel network, even during the early stages of the reaction.[2]

Relevance in Drug Development

The ability to precisely control the formation kinetics and resulting microstructure of this compound gels makes them attractive for pharmaceutical applications.

-

Controlled Release Systems: The porous network of the gel can encapsulate active pharmaceutical ingredients (APIs). The release kinetics can be tailored by modifying the gel's pore size, tortuosity, and chemical interactions, which are direct functions of the synthesis parameters. Incorporating silicate clays into polymer gels has been shown to sustain drug release by creating a denser matrix structure.[17][18]

-

Excipients and Stabilizers: As an inorganic and generally inert material, this compound can be used as an anticaking agent (E 554) or as a viscosity modifier in semi-solid formulations.[19] Its high surface area can also be leveraged to adsorb and stabilize sensitive APIs.

-

Thixotropic Formulations: Some silicate-based gels exhibit thixotropy—the property of becoming less viscous when shaken or stirred and returning to a more viscous state at rest.[17] This is highly desirable for topical or injectable formulations, allowing for easy application followed by retention at the target site.

By mastering the principles of kinetic control outlined in this guide, researchers can design this compound gels with the specific nanostructures and mechanical properties required for advanced and reliable drug delivery platforms.

References

- 1. Sol–gel process - Wikipedia [en.wikipedia.org]

- 2. Aluminosilicate colloidal gels: from the early age to the precipitation of zeolites - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00181H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Insight Into the Leaching of Sodium Alumino-Silicate Hydrate (N-A-S-H) Gel: A Molecular Dynamics Study [frontiersin.org]

- 7. Factors Affecting Alkaline Sodium Silicate Gelation for In-Depth Reservoir Profile Modification [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Kinetics of the Formation of this compound Hydrate in Strong Caustic Solutions [cjcu.jlu.edu.cn]

- 10. Physical Chemistry of Aluminosilicate Gels. Part 1. Influence of Batch Concentration on Chemical Composition of the Gels: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Sol-gel preparation of mesoporous this compound glasses: mechanistic and structural investigations by solid state nuclear magnetic resonance - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Thermodynamic properties of this compound hydrate (N–A–S–H) - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02202D [pubs.rsc.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sodium alginate-magnesium aluminum silicate composite gels: Characterization of flow behavior, microviscosity, and drug diffusivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sodium alginate-magnesium aluminum silicate composite gels: characterization of flow behavior, microviscosity, and drug diffusivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound - Wikipedia [en.wikipedia.org]

Introduction: The Significance of Sodium Aluminosilicates and the Hydrothermal Route

An In-depth Technical Guide

Sodium aluminosilicates are a class of compounds containing sodium, aluminum, silicon, and oxygen, which can be either amorphous or crystalline.[1] The crystalline forms, particularly zeolites, are of immense scientific and industrial interest due to their well-defined microporous structures.[2] These materials are three-dimensional frameworks of SiO₄ and AlO₄ tetrahedra linked by shared oxygen atoms, creating uniform channels and cavities of molecular dimensions.[3][4] This unique architecture underpins their utility as catalysts, ion-exchange agents, and adsorbents.[5][6] In the pharmaceutical and drug development sectors, their high surface area and porous nature are being leveraged for applications such as controlled drug delivery systems.[7][8][9]

Among various synthesis techniques, hydrothermal synthesis is the most prevalent and versatile method for producing crystalline sodium aluminosilicates like zeolites.[3][6] This process involves crystallization from aqueous solutions or gels of silica and alumina sources under elevated temperature and pressure in a sealed vessel, known as an autoclave.[2][3] The hydrothermal method facilitates the formation of crystalline phases that are often metastable and cannot be formed under ambient conditions.[2] It allows for precise control over the final product's properties, such as crystal structure, size, and morphology, by manipulating the synthesis parameters.

This guide provides a foundational understanding of the hydrothermal synthesis of sodium aluminosilicates, detailing the core mechanisms, the influence of key experimental variables, a validated laboratory protocol, and essential characterization techniques.

The Core Mechanism: A Stepwise Physicochemical Journey

The transformation of amorphous silica and alumina precursors into a highly ordered crystalline zeolite structure is a complex, multi-stage process. While nuances exist for different zeolite types, the synthesis is best explained by a solution-mediation model, where the liquid phase plays a critical role throughout.[3] The process can be broadly divided into four key stages: dissolution, gel formation, nucleation, and crystal growth.[6]

-

Dissolution: The process begins with the dissolution of silicon and aluminum precursor materials in a highly alkaline aqueous solution, typically containing sodium hydroxide (NaOH).[6] The high pH, driven by hydroxyl anions (OH⁻), is crucial for breaking down the Si-O-Si and Al-O-Al bonds in the precursors, generating soluble silicate and aluminate species in the solution.[3] Insufficient alkalinity leads to incomplete dissolution and poor material performance.[3]

-

Gel Formation (Polycondensation): As the silicate and aluminate ions dissolve, they begin to interact and polymerize, forming a complex, amorphous, hydrated aluminosilicate gel.[6] This gel is not merely a physical mixture but a dynamic phase where Si-O-Al bonds are continuously forming and breaking.[3] It acts as a reservoir of nutrients, supplying the necessary building blocks for the subsequent stages.

-

Nucleation: This is the critical step where crystalline order emerges from the amorphous gel. Within the gel-liquid phase, when the concentration of aluminosilicate species reaches a state of supersaturation, stable nuclei of the zeolite phase begin to form.[5][10] This process involves the self-assembly of the soluble species into the specific tetrahedral framework of the target zeolite. Nucleation can be homogeneous (spontaneous formation in solution) or heterogeneous, occurring on the surface of the amorphous gel particles.[5]

-

Crystal Growth: Once stable nuclei are formed, they grow by the continuous addition of silicate and aluminate species from the surrounding solution or gel.[3][10] The crystals expand until the nutrient supply is depleted or the reaction is stopped. The final crystal size and morphology are heavily dependent on the relative rates of nucleation and growth, which are in turn governed by the synthesis parameters.

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of Hydrothermal Synthesis of Sodium Aluminosilicate.

Mastering the Synthesis: Key Parameters and Their Mechanistic Impact

The success of hydrothermal synthesis hinges on the precise control of several interdependent parameters. Understanding their impact is essential for rationally designing experiments to target specific this compound phases with desired properties.

| Parameter | Effect on Synthesis & Final Product | Causality & Rationale |

| Si/Al Ratio | Determines the framework type, ion-exchange capacity, and acidity. Lower ratios (e.g., ~1.0 for Zeolite A) result in a higher density of negative charge.[2] | The ratio of silicon to aluminum in the initial gel dictates the composition of the fundamental building units available for nucleation and growth. Aluminum's +3 charge in a tetrahedral framework creates a net negative charge, which must be balanced by a cation (Na⁺), directly influencing the material's properties.[11] |

| Alkalinity (pH) | Governs the dissolution rate of precursors and the speciation of silicate/aluminate ions in solution.[3] High alkalinity promotes the formation of smaller, more mobile species, facilitating faster crystallization. Mild alkalinity is often favorable for specific zeolite phases.[4] | Hydroxyl ions (OH⁻) act as a mineralizer, catalyzing the breaking and reforming of Si-O-T (T=Si or Al) bonds. The pH level controls the equilibrium between solid precursors and dissolved species, thereby influencing the rate of both nucleation and crystal growth.[3] |

| Temperature | Affects the kinetics of dissolution and crystallization.[12] Higher temperatures generally accelerate the process but can favor the formation of denser, more stable (but sometimes less desirable) phases.[13] | Temperature provides the activation energy for the dissolution and crystallization processes. It influences the solubility of the aluminosilicate gel and the rate of diffusion of species in the solution. An optimal temperature balances reaction speed with the formation of the desired metastable zeolite phase.[12][13] |

| Time | Determines the extent of crystallization and the final crystallinity of the product. Insufficient time leads to an amorphous or poorly crystalline product, while excessive time can induce phase transformation to more stable, undesirable structures.[4] | The synthesis follows a kinetic profile with an induction period (nucleation) followed by a growth period.[5] Crystallinity typically increases with time to a plateau. Monitoring this evolution is key to harvesting the product at its optimal state.[10] |

| Aging | An optional step where the initial gel is held at a lower temperature before the main hydrothermal treatment. It can promote the formation of more uniform nuclei, leading to smaller, more homogeneous crystals.[14] | Aging allows the gel to homogenize and restructure at a slower pace. This "pre-organization" can lead to a more controlled and rapid nucleation event once the temperature is raised, influencing the final particle size distribution. |

| Water Content | Influences the concentration of reactants and the viscosity of the gel. It acts as the solvent and pressure-transmitting medium in the autoclave.[14] | The amount of water affects the concentration of alkali and aluminosilicate species, which in turn impacts supersaturation levels and reaction kinetics. The H₂O/Na₂O ratio is a critical parameter in defining the synthesis field for a particular zeolite.[14] |

A Validated Experimental Workflow for Zeolite X Synthesis

This section provides a representative, step-by-step protocol for the synthesis of Zeolite X, a common this compound, from low-grade diatomite as a silica source. This protocol is designed as a self-validating system, incorporating characterization at the final stage to confirm the outcome.

Objective: To synthesize Zeolite X with a binary meso-microporous structure.[14]

Materials & Reagents:

-

Natural low-grade diatomite (SiO₂ source)

-

Aluminum hydroxide (Al(OH)₃, Al source)

-

Sodium hydroxide (NaOH, alkali source)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Protocol:

-

Precursor Gel Preparation: a. Prepare a specific concentration of NaOH solution in a beaker. b. Based on the target molar ratios of [Si/Al], [Na₂O/SiO₂], and [H₂O/Na₂O] (e.g., Si/Al = 1.13, Na₂O/SiO₂ = 1.4, H₂O/Na₂O = 40), calculate the required mass of diatomite, Al(OH)₃, and the prepared NaOH solution.[14] c. Disperse the calculated amounts of diatomite and Al(OH)₃ into the NaOH solution under vigorous magnetic stirring to form a homogeneous slurry.[14]

-

Aging Step: a. Subject the slurry to an aging period. For example, age for 30 minutes at 30 °C with continued stirring.[14] This step helps to homogenize the gel and prepare it for crystallization.

-

Hydrothermal Crystallization: a. Transfer the aged gel into a Teflon-lined stainless steel autoclave. b. Seal the autoclave tightly and place it in a pre-heated oven. c. Set the crystallization temperature to 110 °C and the crystallization time to 5 hours.[14] The elevated temperature and pressure inside the sealed vessel will drive the crystallization process.

-

Product Recovery and Purification: a. After the specified time, carefully remove the autoclave from the oven and allow it to cool to room temperature. Caution: Do not open the autoclave while it is hot and pressurized. b. Open the cooled autoclave and transfer the contents to a beaker. c. Filter the solid product using a Buchner funnel. d. Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (approximately pH 7-8). This step is crucial to remove any unreacted reagents and excess alkali. e. Dry the purified white powder in an oven at 80-100 °C for at least 12 hours or until a constant weight is achieved.[5]

-

Validation: a. The final dried product should be a fine, white powder. b. Submit the sample for characterization (see Section 5) to validate the synthesis. The primary technique is Powder X-ray Diffraction (XRD) to confirm the crystalline phase is indeed Zeolite X.

The following diagram provides a visual summary of this experimental workflow.

Caption: Experimental Workflow for Hydrothermal Synthesis of Zeolite X.

Essential Characterization for Structural and Morphological Validation

To ensure a synthesis protocol is trustworthy and reproducible, the product must be thoroughly characterized. This validates that the desired material was formed and provides insight into its physical properties.

-

Powder X-ray Diffraction (XRD): This is the most critical technique for identifying the crystalline phase of the synthesized material. The positions and intensities of the diffraction peaks form a unique "fingerprint" for each zeolite structure, which can be compared to reference patterns to confirm the product's identity and assess its purity and crystallinity.[12]

-

Scanning Electron Microscopy (SEM): SEM provides direct visualization of the crystal morphology (e.g., cubic, octahedral, spherical) and size.[12] It is used to assess the homogeneity of the sample and to observe how synthesis parameters affect the final crystal habit.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the characteristic vibrations of the T-O-T linkages within the aluminosilicate framework, providing secondary confirmation of the zeolite structure.

-

N₂ Adsorption-Desorption (BET Analysis): This technique is used to determine the specific surface area and pore size distribution of the material.[14] For applications in drug delivery and catalysis, a high surface area is often a key performance indicator.

Bridging Synthesis to Application: The Role in Drug Development

The precise control offered by hydrothermal synthesis makes sodium aluminosilicates highly attractive for biomedical applications. Their uniform porosity, high surface area, and ion-exchange capabilities can be tailored for drug delivery systems.[7] Porous aluminosilicates can be loaded with therapeutic agents, which are then released in a controlled manner.[8][9] The rate of drug release can be modulated by adjusting the porous microstructure of the aluminosilicate carrier, a property directly influenced by the synthesis conditions.[7][8] Furthermore, their recognized safety for pharmaceutical use and chemical stability make them suitable as excipients, acting as carriers, stabilizers, or anti-caking agents in various formulations.[15]

Conclusion

The hydrothermal synthesis of sodium aluminosilicates is a powerful and adaptable method for creating advanced materials with precisely engineered properties. The process is a delicate interplay of thermodynamics and kinetics, governed by a set of key parameters including precursor composition, alkalinity, temperature, and time. By understanding the fundamental mechanisms of dissolution, gelation, nucleation, and growth, researchers can rationally control these parameters to produce specific zeolite phases. A well-designed, validated experimental workflow, coupled with rigorous characterization, ensures the synthesis is both reliable and reproducible, paving the way for the application of these versatile materials in diverse fields, from industrial catalysis to advanced drug delivery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Two-step hydrothermal synthesis and conversion mechanism of zeolite X from stellerite zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of porous aluminosilicate pellets for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug delivery devices based on mesoporous silicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic properties of this compound hydrate (N–A–S–H) - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02202D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. One-Step Hydrothermal Synthesis of Zeolite X Powder from Natural Low-Grade Diatomite - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aluminium Sodium Silicate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

A Technical Guide to the Synthesis of Sodium Aluminosilicates: A Comparative Analysis of Sol-Gel and Hydrothermal Methods

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of sol-gel and hydrothermal synthesis routes for producing sodium aluminosilicates, materials of significant interest for applications ranging from catalysis and adsorption to drug delivery and biomaterials. This guide emphasizes the underlying scientific principles and practical experimental considerations to empower researchers in selecting the optimal synthesis strategy for their specific application.

Introduction: The Versatility of Sodium Aluminosilicates

Sodium aluminosilicates are a class of inorganic materials with a framework structure composed of interconnected silica (SiO₄) and alumina (AlO₄) tetrahedra. The substitution of silicon (Si⁴⁺) with aluminum (Al³⁺) in the framework creates a net negative charge that is balanced by sodium cations (Na⁺). This unique composition and structure give rise to a wide array of tunable properties, including high surface area, controlled porosity, and ion-exchange capacity.

The properties of sodium aluminosilicates are intrinsically linked to their synthesis method. Two of the most powerful and versatile techniques for their preparation are the sol-gel and hydrothermal methods. The choice between these two routes is critical as it dictates the final material's characteristics, such as its crystallinity, particle size, and porous architecture. This guide will explore the nuances of each method, providing a clear understanding of their respective strengths and weaknesses.

The Sol-Gel Synthesis Route: Engineering Amorphous Networks

The sol-gel process is a wet-chemical technique that involves the transition of a colloidal suspension (sol) into a continuous solid network (gel).[1] This method is particularly adept at producing amorphous, glassy materials with a high degree of homogeneity at relatively low temperatures.

Core Principles and Mechanistic Insights

The sol-gel synthesis of sodium aluminosilicates typically proceeds through two fundamental reactions: hydrolysis and condensation.[2] The process begins with the hydrolysis of silicon and aluminum precursors, often alkoxides like tetraethyl orthosilicate (TEOS) and aluminum isopropoxide, in the presence of water and a catalyst (acid or base). This is followed by a series of condensation reactions that lead to the formation of Si-O-Si and Si-O-Al bonds, ultimately resulting in a three-dimensional gel network.[3]

The key to the sol-gel method's control over material properties lies in the ability to manipulate the rates of hydrolysis and condensation. Factors such as pH, water-to-precursor ratio, temperature, and solvent choice all play a crucial role in determining the final structure of the gel.

Experimental Protocol: Sol-Gel Synthesis of Amorphous Sodium Aluminosilicate

This protocol provides a general framework for the synthesis of an amorphous this compound gel. The specific ratios of precursors should be adjusted based on the desired Si/Al ratio in the final product.

Materials:

-

Tetraethyl orthosilicate (TEOS) (Silicon precursor)

-

Aluminum isopropoxide (or aluminum nitrate) (Aluminum precursor)

-

Sodium hydroxide (or sodium ethoxide) (Sodium source and catalyst)

-

Ethanol (Solvent)

-

Deionized water

-

Hydrochloric acid (for pH adjustment, if needed)

Procedure:

-

Precursor Solution Preparation: In a flask, dissolve a calculated amount of TEOS in ethanol with vigorous stirring.

-

Hydrolysis: In a separate beaker, prepare a solution of deionized water, ethanol, and a catalytic amount of acid or base. Slowly add this solution to the TEOS solution under continuous stirring. Allow the hydrolysis to proceed for a set period (e.g., 1 hour).

-

Addition of Aluminum and Sodium Precursors: Dissolve the aluminum and sodium precursors in a separate container, potentially with gentle heating to aid dissolution. Add this solution dropwise to the hydrolyzed silica sol.

-

Gelation: Continue stirring the mixture until a viscous sol is formed, which will eventually set into a rigid gel. The time required for gelation can range from minutes to days depending on the reaction conditions.

-

Aging: Age the gel in its mother liquor for a period (e.g., 24-72 hours) at a constant temperature. This step strengthens the gel network through further condensation reactions.

-

Drying: The wet gel is then dried to remove the solvent. This is a critical step, and slow drying under controlled humidity is often necessary to prevent cracking of the monolith. Supercritical drying can be employed to produce aerogels with high porosity.

-

Calcination: The dried gel is typically calcined at elevated temperatures (e.g., 400-600 °C) to remove residual organic compounds and stabilize the aluminosilicate network.

Workflow for Sol-Gel Synthesis

Caption: Workflow for the sol-gel synthesis of amorphous this compound.

The Hydrothermal Synthesis Route: Crafting Crystalline Structures

Hydrothermal synthesis is a method that utilizes high temperatures and pressures in aqueous solutions to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This technique is the cornerstone for the synthesis of crystalline sodium aluminosilicates, most notably zeolites.[4]

Core Principles and Mechanistic Insights

The hydrothermal synthesis of zeolites from a this compound gel involves several key stages:

-

Dissolution: The amorphous aluminosilicate gel precursor dissolves in the alkaline aqueous solution at elevated temperatures, releasing silicate and aluminate species into the liquid phase.[5]

-

Nucleation: As the concentration of these species reaches supersaturation, nucleation occurs, forming the initial crystalline seeds of the zeolite.[4]

-

Crystal Growth: The nuclei then grow by the addition of more silicate and aluminate species from the solution, leading to the formation of well-defined zeolite crystals.[6]

The final crystalline phase, crystal size, and morphology are highly dependent on factors such as the composition of the initial gel, the alkalinity of the solution, the synthesis temperature, and the reaction time.[7] The use of organic structure-directing agents (templates) can also be employed to guide the formation of specific zeolite frameworks, although for many common this compound zeolites like Zeolite A and Zeolite X, they are not strictly necessary.

Experimental Protocol: Hydrothermal Synthesis of Crystalline this compound (Zeolite A)

This protocol outlines the synthesis of Zeolite A, a common crystalline this compound, from a gel precursor.

Materials:

-

Sodium silicate solution (Water glass)

-

Sodium aluminate

-

Sodium hydroxide

-

Deionized water

Procedure:

-

Gel Preparation: In a beaker, prepare a sodium aluminate solution by dissolving sodium aluminate and sodium hydroxide in deionized water. In a separate beaker, dilute the sodium silicate solution with deionized water.

-

Mixing: Slowly add the sodium silicate solution to the sodium aluminate solution under vigorous stirring. A thick, white gel will form almost immediately. Continue stirring for a set period (e.g., 30 minutes) to ensure homogeneity.[1] The molar composition of the final gel should be controlled to favor the formation of Zeolite A (e.g., 2SiO₂ : Al₂O₃ : 4Na₂O : 160H₂O).[8]

-

Aging: The prepared gel is typically aged at room temperature for a period (e.g., 24 hours) before hydrothermal treatment. This aging step is believed to facilitate the formation of precursor species for nucleation.

-

Hydrothermal Treatment: Transfer the aged gel into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and placed in an oven at a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 2-24 hours).

-

Product Recovery: After the hydrothermal treatment, the autoclave is cooled to room temperature. The solid product is then recovered by filtration or centrifugation.

-

Washing and Drying: The crystalline product is washed thoroughly with deionized water until the pH of the filtrate is neutral. The final product is then dried in an oven (e.g., at 100 °C).

Workflow for Hydrothermal Synthesis

Caption: Workflow for the hydrothermal synthesis of crystalline this compound.

Comparative Analysis: Sol-Gel vs. Hydrothermal Synthesis

The choice between sol-gel and hydrothermal synthesis hinges on the desired properties of the final this compound material. The following table provides a comparative summary of the key characteristics of each method and the resulting products.

| Feature | Sol-Gel Synthesis | Hydrothermal Synthesis |

| Product Crystallinity | Typically amorphous, glassy network | Highly crystalline (e.g., zeolites) |

| Process Temperature | Low temperature (room temp. to ~100 °C for gelation, higher for calcination) | High temperature (typically 80-200 °C) |

| Process Pressure | Atmospheric pressure | Elevated, autogenous pressure in an autoclave |

| Control over Porosity | Good control over mesoporosity and microporosity, especially with templates and supercritical drying | Primarily microporous with well-defined pore sizes determined by the crystal structure |

| Homogeneity | Excellent molecular-level homogeneity[9] | Can be less homogeneous, depending on precursor dissolution and mixing |

| Particle Size & Morphology | Can produce nanoparticles, monoliths, and thin films; morphology is often irregular aggregates of primary particles | Well-defined crystal habits (e.g., cubes for Zeolite A) with controllable size |

| Surface Area | Can achieve high surface areas, particularly in aerogels | High internal surface area due to microporosity |

| Precursors | Often uses more expensive metal alkoxides | Can utilize less expensive sources like sodium silicate, sodium aluminate, and even industrial waste products like fly ash[10] |

| Reaction Time | Can be lengthy, especially the aging and drying steps | Typically shorter reaction times for crystallization |

| Key Advantages | High purity, excellent homogeneity, low-temperature processing, versatile for different forms (monoliths, films) | Produces highly crystalline materials with uniform pore sizes, can use cheaper raw materials |

| Key Disadvantages | Higher precursor cost, potential for cracking during drying, residual organic contamination before calcination | Requires specialized high-pressure equipment (autoclaves), limited to crystalline phases |

Characterization of Synthesized Sodium Aluminosilicates

A suite of analytical techniques is essential to fully characterize the sodium aluminosilicates produced by either method.

-

X-ray Diffraction (XRD): This is the primary technique to determine the crystallinity of the material. Amorphous materials from sol-gel synthesis will show a broad halo, while crystalline zeolites from hydrothermal synthesis will exhibit a series of sharp diffraction peaks characteristic of their crystal structure.[7]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology and particle size of the synthesized materials.[9][11]

-

Nitrogen Physisorption (BET analysis): This method is used to determine the specific surface area, pore volume, and pore size distribution of the materials.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the chemical bonds present in the material, confirming the formation of the Si-O-Al framework.[5]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si and ²⁷Al MAS NMR can provide detailed information about the local chemical environment of silicon and aluminum atoms in the aluminosilicate framework.[3]

Conclusion: Selecting the Right Path for Your Application

Both sol-gel and hydrothermal synthesis offer powerful and distinct pathways to producing sodium aluminosilicates. The sol-gel method excels in the creation of amorphous, homogeneous materials with tunable porosity, making it ideal for applications where a glassy matrix or high mesoporosity is desired. In contrast, the hydrothermal route is the method of choice for generating highly crystalline zeolitic materials with uniform micropores, which are critical for applications in catalysis, ion exchange, and molecular sieving.

Ultimately, the decision of which synthesis method to employ is dictated by the specific requirements of the end application. A thorough understanding of the fundamental principles and practical considerations outlined in this guide will enable researchers to make an informed choice and to rationally design and synthesize sodium aluminosilicates with tailored properties for their scientific and technological pursuits.

References

- 1. Aluminosilicate colloidal gels: from the early age to the precipitation of zeolites - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00181H [pubs.rsc.org]

- 2. Sol–gel process - Wikipedia [en.wikipedia.org]

- 3. Sol-gel preparation of mesoporous this compound glasses: mechanistic and structural investigations by solid state nuclear magnetic resonance - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Two-step hydrothermal synthesis and conversion mechanism of zeolite X from stellerite zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tost.unise.org [tost.unise.org]

- 9. Sol-gel methods for synthesis of aluminosilicates for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrothermal Synthesis of Sodalite-Type N-A-S-H from Fly Ash to Remove Ammonium and Phosphorus from Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Effect of Aging Time on Sodium Aluminosilicate Crystallinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crystallinity of sodium aluminosilicate zeolites is a critical parameter that dictates their performance in a multitude of applications, including catalysis, adsorption, and as pharmaceutical excipients. The hydrothermal synthesis of these materials involves a complex interplay of variables, with the aging of the precursor gel emerging as a pivotal, yet often nuanced, step. This technical guide provides an in-depth exploration of the role of aging time in directing the nucleation and growth of this compound crystals. We will dissect the mechanistic underpinnings of the aging process, present a robust experimental protocol for its investigation, and offer field-proven insights into how manipulating aging time can be leveraged to control the final crystallinity and morphology of the synthesized material.

Introduction: The Significance of Crystalline this compound

Sodium aluminosilicates are a class of inorganic polymers with a framework structure built from corner-sharing SiO₄ and AlO₄ tetrahedra. The arrangement of these tetrahedra creates a network of channels and cavities of molecular dimensions, bestowing these materials with exceptional properties such as high surface area, ion-exchange capacity, and shape-selective catalysis.

The degree of crystallinity is paramount. A highly crystalline this compound possesses a well-defined, long-range ordered pore structure, which is essential for applications requiring precise molecular sieving or catalytic activity. In contrast, an amorphous or poorly crystalline material lacks this ordered structure, resulting in diminished performance. The synthesis process, therefore, must be carefully controlled to maximize the crystalline yield of the desired zeolite phase.

The Hydrothermal Synthesis of this compound

The synthesis of this compound zeolites is typically achieved through a hydrothermal process. This involves the reaction of a silica source (e.g., sodium silicate, colloidal silica), an alumina source (e.g., sodium aluminate), and a sodium source (often from the precursors and additional NaOH) in an aqueous solution under elevated temperature and autogenous pressure. The overall process can be divided into several key stages:

-

Mixing: The precursor solutions are combined to form an amorphous aluminosilicate gel.

-

Aging: The gel is held at a specific temperature (often room temperature) for a designated period.

-

Crystallization: The aged gel is subjected to hydrothermal treatment in an autoclave at elevated temperatures (e.g., 90-170°C).

-

Recovery: The solid product is filtered, washed to remove unreacted precursors and excess alkali, and dried.

While each stage is important, the aging step is a critical control point for directing the final product's characteristics.

The Aging Stage: A Mechanistic Deep Dive

Aging is a pretreatment period for the precursor gel before the high-temperature hydrothermal treatment.[1] During this stage, which is often conducted at room temperature, several crucial transformations occur within the amorphous gel that set the stage for successful crystallization.[1][2]